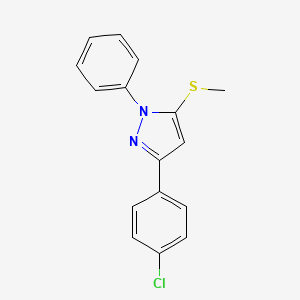
Orthochrome T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orthochrome T is a dye used primarily in the field of photography for color sensitizing photographic plates. It is known for its ability to increase the optical sensitivity of photographic materials beyond their native blue sensitivity, allowing for a more accurate representation of colors in black and white photography .
Preparation Methods
Orthochrome T can be synthesized through various methods, typically involving the use of aniline dyes. The preparation involves dissolving the dye in water solutions, sometimes with the addition of ammonia, to enhance its sensitizing properties . The industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield.
Chemical Reactions Analysis
Orthochrome T undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the dye’s color properties.
Reduction: This can reverse the effects of oxidation.
Substitution: This involves replacing one functional group in the dye molecule with another, potentially altering its sensitizing properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but generally involve modified dye molecules with altered optical properties .
Scientific Research Applications
Orthochrome T has a wide range of applications in scientific research:
Chemistry: Used in the study of photochemical reactions and as a sensitizing agent in various experiments.
Biology: Employed in imaging techniques to enhance the contrast of biological samples.
Medicine: Utilized in diagnostic imaging to improve the clarity of images.
Industry: Applied in the production of photographic films and plates, as well as in the development of new imaging technologies
Mechanism of Action
The mechanism by which Orthochrome T exerts its effects involves the absorption of light and the subsequent transfer of energy to the photographic plate. This process increases the plate’s sensitivity to light, allowing for a more accurate representation of colors. The molecular targets include the silver halide crystals in the photographic emulsion, which are activated by the absorbed energy .
Comparison with Similar Compounds
Orthochrome T is unique in its ability to sensitively render colors in black and white photography. Similar compounds include:
Pinaverdol: Another dye used for color sensitizing.
Pinachrome: Known for its use in photographic applications.
Homocol: Used in similar contexts but with different sensitizing properties.
This compound stands out due to its specific absorption characteristics and its effectiveness in enhancing the optical sensitivity of photographic plates.
Properties
CAS No. |
6270-81-1 |
|---|---|
Molecular Formula |
C25H27IN2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
1-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-4-yl)methylidene]-6-methylquinoline;iodide |
InChI |
InChI=1S/C25H27N2.HI/c1-5-26-14-13-20(23-16-19(4)8-12-25(23)26)17-22-10-9-21-15-18(3)7-11-24(21)27(22)6-2;/h7-17H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SBUADOFQIFVSEJ-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
Isomeric SMILES |
CCN1/C(=C/C2=C3C=C(C=CC3=[N+](C=C2)CC)C)/C=CC4=C1C=CC(=C4)C.[I-] |
Canonical SMILES |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
| 6270-81-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine](/img/structure/B1624369.png)

![Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624371.png)


![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1624374.png)



